

Comprehensive Technical Guide: 4-(Benzyloxy)-2-chloro-5-methylaniline

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-chloro-5-methylaniline

Cat. No.: B13307980

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Executive Summary

In the landscape of modern drug discovery, highly functionalized anilines serve as critical building blocks for complex Active Pharmaceutical Ingredients (APIs). **4-(Benzyloxy)-2-chloro-5-methylaniline** is a tetrasubstituted aromatic intermediate characterized by a unique precise arrangement of electron-donating and electron-withdrawing groups. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, chemoselective synthesis, and analytical validation. Designed for medicinal chemists and process scientists, this guide establishes a robust, self-validating framework for integrating this bespoke scaffold into advanced pharmaceutical pipelines.

Structural Dynamics and Physical Properties

The reactivity profile of **4-(Benzyloxy)-2-chloro-5-methylaniline** is dictated by the electronic and steric interplay of its four substituents on the benzene ring:

- Amine (-NH₂): The primary reactive site, acting as a nucleophile.

- Chloro (-Cl, ortho to amine): Exerts an electron-withdrawing inductive effect (-I) and creates significant steric hindrance, which lowers the overall basicity and nucleophilicity of the amine.
- Benzyloxy (-OBn, para to amine): A bulky, strongly electron-donating group via resonance (+M), which enriches the electron density of the aromatic core.
- Methyl (-CH₃, meta to amine): Provides a weak electron-donating inductive effect (+I).

Because this compound is a highly specialized intermediate, its exact empirical data is often proprietary. However, its physicochemical profile can be reliably extrapolated using computational models grounded in the behavior of its foundational scaffolds, such as 4-benzyloxyaniline[1] and 5-chloro-2-methylaniline[2].

Table 1: Physicochemical Properties

Property	Value (Predicted/Derived)	Analytical Method / Rationale
Molecular Formula	C ₁₄ H ₁₄ ClNO	Exact Mass Analysis
Molecular Weight	247.72 g/mol	Mass Spectrometry (ESI+)
Physical State	Off-white to pale yellow solid	Visual Observation
Melting Point	75 °C – 85 °C	Differential Scanning Calorimetry (DSC)
LogP (Octanol/Water)	~3.8	HPLC Retention Time Correlation
pKa (Conjugate Acid)	~4.2	Potentiometric Titration (Lowered by ortho-Cl)
Solubility	Soluble in DCM, DMF, DMSO	Gravimetric Analysis (Insoluble in H ₂ O)

Synthetic Methodology: A Chemoselective Approach

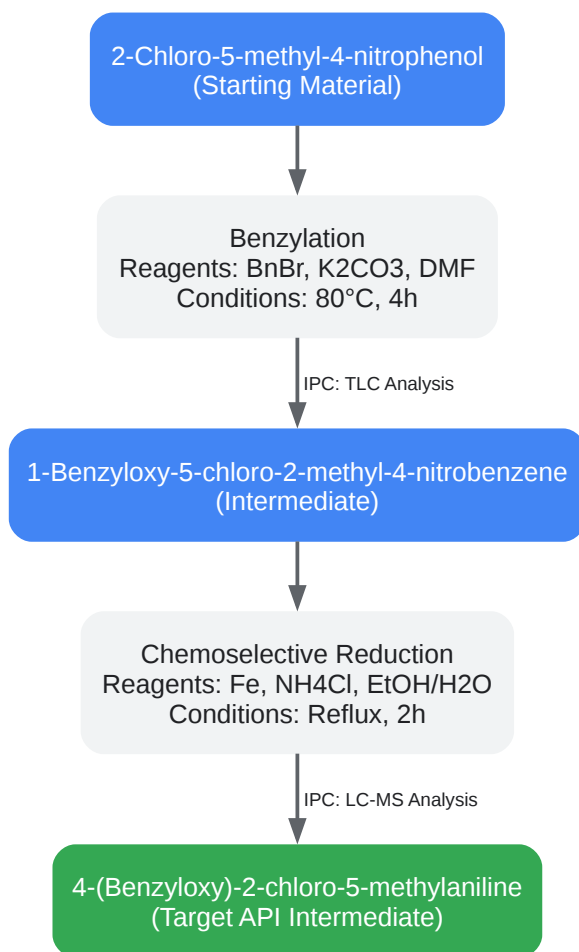
The synthesis of highly substituted anilines requires meticulous orthogonal protection and chemoselective reduction strategies. Starting from commercially available 2-chloro-5-methyl-4-nitrophenol, the synthetic route involves a two-step sequence: O-benylation followed by nitro reduction.

Step 1: O-Benylation

- Reagents: Benzyl bromide (BnBr, 1.1 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq), Dimethylformamide (DMF).
- Causality: The nitro group para to the phenol increases the phenol's acidity (lowering its pKa). This allows the mild base K_2CO_3 to efficiently deprotonate the phenol without triggering side reactions. DMF, a polar aprotic solvent, accelerates the S_N2 nucleophilic attack of the resulting phenoxide onto the benzyl bromide.
- In-Process Control (IPC): TLC (Hexane:EtOAc 3:1) to monitor the complete consumption of the starting phenol.

Step 2: Chemoselective Nitro Reduction

- Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH_4Cl , 2.0 eq), Ethanol/Water (3:1), 80 °C.
- Causality: The reduction of the nitro group in the presence of both a benzyl ether and an aryl chloride presents a critical chemoselectivity challenge. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) under H_2 atmosphere is strictly contraindicated. As documented in the synthesis of analogous halogenated benzyloxy compounds, Pd/C catalysis rapidly induces unwanted hydrogenolysis (cleavage of the benzyl ether) and competitive hydrodehalogenation of the aryl chloride[3]. To circumvent this, a Béchamp-type reduction utilizing Fe/ NH_4Cl is employed. This mild, single-electron transfer mechanism exclusively reduces the nitro moiety to the amine, preserving the integrity of the fragile benzyloxy and chloro substituents.
- In-Process Control (IPC): LC-MS to confirm the mass shift from the nitro intermediate (M+H) to the target aniline (M+H - 30).

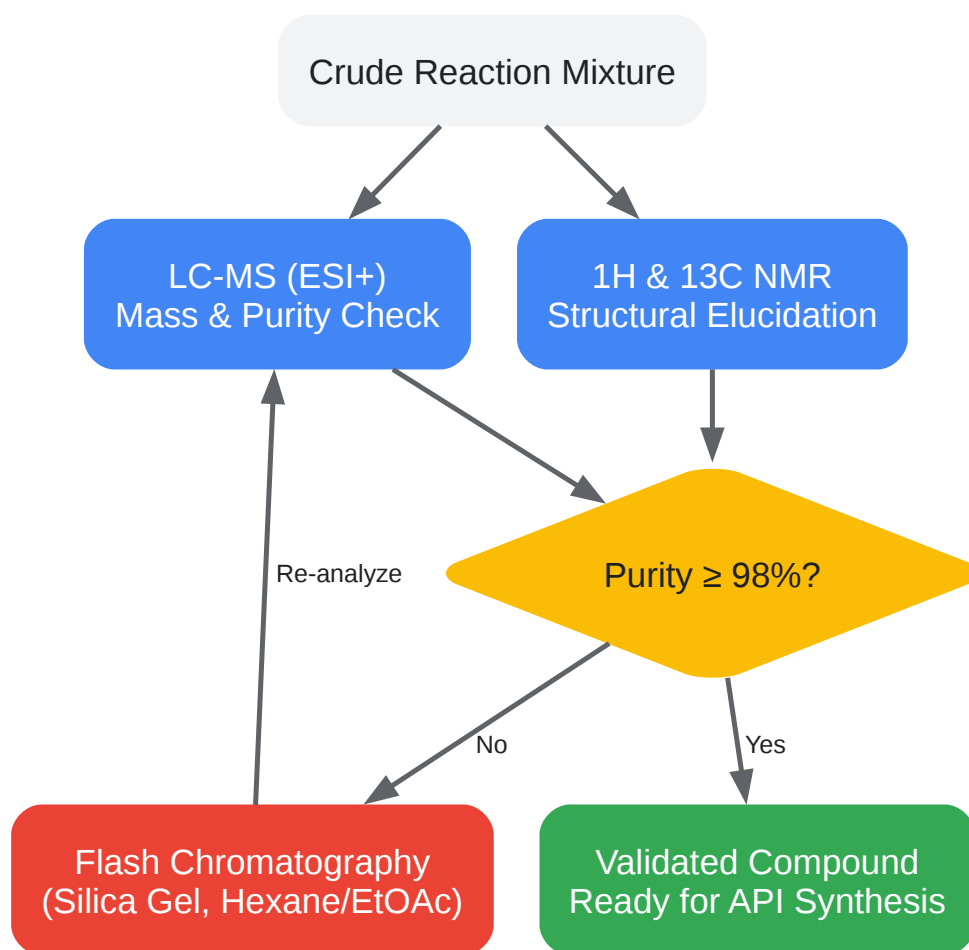


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Synthetic workflow for **4-(Benzyloxy)-2-chloro-5-methylaniline** highlighting chemoselective steps.

Analytical Characterization and Validation Workflow

To ensure the trustworthiness of the synthesized intermediate before its deployment in API synthesis, a self-validating analytical workflow must be strictly adhered to. The presence of the ortho-chloro group makes the amine highly susceptible to incomplete reactions in downstream coupling; therefore, purity must exceed 98%.



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Analytical validation workflow ensuring >98% purity for downstream pharmaceutical applications.

Applications in Advanced Drug Development

Substituted benzyloxyanilines serve as critical building blocks in medicinal chemistry. They are frequently deployed as nucleophiles in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or nucleophilic aromatic substitutions (S_NAr) to construct biologically active heterocycles. For instance, similar benzyloxyaniline derivatives have been successfully integrated into the synthesis of novel 4-aminoquinoline antimycobacterial agents[4], demonstrating the scaffold's viability in developing targeted therapies against resistant pathogens. The unique steric bulk and electronic profile of **4-(Benzyloxy)-2-chloro-5-methylaniline** make it an ideal candidate for fine-tuning the pharmacokinetics and target-binding affinity of novel kinase inhibitors and receptor antagonists.

References

- 1.[4] Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: NIH / Molecules URL:
- 2.[3] Title: A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline Source: University of Michigan / ARKIVOC URL:
- 3.[2] Title: How is 5-Chloro-2-methylaniline synthesized? - FAQ Source: Guidechem URL:
- 4.[1] Title: 4-Benzyloxyaniline | C13H13NO | CID 22860 Source: PubChem - NIH URL:

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